molecular formula C22H21ClF3NO B2977939 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride CAS No. 1052544-46-3

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride

Cat. No. B2977939
CAS RN: 1052544-46-3
M. Wt: 407.86
InChI Key: GJULFRPGXOLGFX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydrochloride, also known as DPTB-EA, is a novel compound developed for use in laboratory experiments. DPTB-EA has been used for a variety of applications, including as a reagent for the synthesis of small molecules, as a catalyst for organic reactions, and as a key component of drug discovery.

Scientific Research Applications

Optical Resolution and Enantioselective Reduction

Research has shown that compounds similar to 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride can be used in the optical resolution of other chiral compounds and in the enantioselective reduction of prochiral ketones. For example, optically active amino alcohols have been utilized as resolving agents for various acids and in the enantioface differentiating reduction of prochiral ketones to yield optically active alcohols (Saigo et al., 1982).

Protecting Group Strategy in Organic Synthesis

Another study explored the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, demonstrating an orthogonal protection strategy for hydroxyl and amino functionalities. This approach could be applicable in the synthesis of complex molecules where selective deprotection is required (Ramesh et al., 2005).

Cycloaddition Reactions

Compounds with similar structures have been used in cycloaddition reactions, providing a pathway to synthesize triazolotriazines and related heterocyclic compounds. These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals due to their ability to construct complex molecules with high specificity (Gray & Stevens, 1976).

Synthesis of Phosphonic Acid Derivatives

Acetyl chloride has been employed in the synthesis of amino(aryl)methylphosphonic acid derivatives, indicating potential applications in the development of phosphonopeptide analogs. Such compounds are of interest in medicinal chemistry for their bioactivity (Yuan et al., 1991).

Asymmetric Synthesis of Amino Alcohols

Asymmetric transfer hydrogenation of functionalized aromatic ketones to produce optically active amino alcohols has been demonstrated, highlighting the importance of such compounds in asymmetric synthesis and their potential applications in producing enantiomerically pure substances (Watanabe et al., 2002).

properties

IUPAC Name

1,1-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO.ClH/c23-22(24,25)20-13-7-8-17(14-20)15-26-16-21(27,18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-14,26-27H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJULFRPGXOLGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)C(F)(F)F)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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